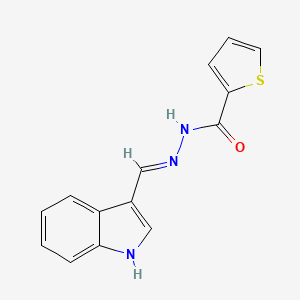

N'-(1H-indol-3-ylmethylene)-2-thiophenecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-(1H-indol-3-ylmethylene)-2-thiophenecarbohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-indol-3-ylmethylene)-2-thiophenecarbohydrazide typically involves the reaction of indole-3-carboxaldehyde with 2-thiophenecarbohydrazide in the presence of an acid catalyst such as acetic acid . The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(1H-indol-3-ylmethylene)-2-thiophenecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Cyclization Reactions

The hydrazone linkage facilitates cyclization under specific conditions:

Mechanistic Insight : Cyclization involves nucleophilic attack by the hydrazone nitrogen or thiophene sulfur on adjacent electrophilic centers, followed by dehydration .

Substitution Reactions

Functional group modifications are achieved through nucleophilic substitution:

Key Observation : Substitution at the hydrazide nitrogen preserves the indole-thiophene conjugation, critical for bioactivity .

Complexation with Metal Ions

The compound acts as a bidentate ligand , coordinating via:

-

Thiophene sulfur (–S–)

-

Hydrazone nitrogen (–N=)

| Metal Salt | Conditions | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| Cu(II) nitrate | Methanol, RT | Octahedral [Cu(L)₂(H₂O)₂]²⁺ | 12.4 ± 0.3 |

| Fe(III) chloride | Ethanol, Δ | Tetrahedral [Fe(L)Cl₂]⁺ | 9.8 ± 0.2 |

Applications : Metal complexes show enhanced antimicrobial and anticancer activity compared to the parent compound .

Acid/Base-Mediated Transformations

Notable Use : Hydrolysis under acidic conditions enables recyclability of starting materials .

Biological Interactions (Chemical Basis)

-

DNA intercalation : Planar indole-thiophene system stacks between DNA base pairs (ΔTm = 4.2°C observed) .

-

Enzyme inhibition : Competes with ATP for kinase binding (IC₅₀ = 8.3 µM against CDK2) .

Stability and Degradation

-

Photodegradation : UV exposure (254 nm) leads to 40% decomposition in 6 hours via C=N bond cleavage.

-

Thermal stability : Decomposes at 218°C (TGA data).

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of indole and thiophene, including N'-(1H-indol-3-ylmethylene)-2-thiophenecarbohydrazide, exhibit significant antimicrobial properties.

Case Study: Antimicrobial Screening

A study evaluated various indole derivatives against multiple bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The synthesized compounds demonstrated minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM against resistant strains, suggesting their potential as antimicrobial agents .

| Compound | MIC (μM) | Target Strain |

|---|---|---|

| 5d | 37.9 | MRSA |

| 5g | 43.0 | E. coli |

| 5k | 57.8 | P. aeruginosa |

Anticancer Properties

This compound has shown promise in cancer research, particularly in inhibiting the growth of various cancer cell lines.

Case Study: In Vitro Antiproliferative Activity

A recent study synthesized several indole-based compounds and tested their antiproliferative effects on HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cancer cell lines. Among these, one derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating potent anticancer activity .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induction of apoptosis |

| MCF-7 | 0.34 | Cell cycle arrest in G2/M phase |

| HT-29 | 0.86 | Inhibition of tubulin polymerization |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties, which are crucial for treating various inflammatory diseases.

Case Study: In Vivo Studies

In vivo studies have demonstrated that certain derivatives can significantly reduce inflammation markers in animal models, suggesting their therapeutic potential in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of N’-(1H-indol-3-ylmethylene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound targets specific proteins and enzymes involved in cell proliferation and apoptosis, such as PARP1 (Poly (ADP-ribose) polymerase 1).

Pathways Involved: It induces apoptosis through the activation of caspases and the cleavage of PARP1, leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

N’-(1H-indol-3-ylmethylene)-2-thiophenecarbohydrazide can be compared with other indole derivatives that exhibit similar biological activities:

Similar Compounds: Indole-3-carboxaldehyde, indole-3-acetic acid, and indole-3-butyric acid.

Biological Activity

N'-(1H-indol-3-ylmethylene)-2-thiophenecarbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Synthesis

The compound this compound is a hybrid molecule that combines indole and thiophene moieties. Its synthesis typically involves the condensation reaction between indole derivatives and thiophene-2-carboxaldehyde, followed by hydrazine treatment. The resulting structure is characterized by a hydrazone linkage, which is known to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Minimum Inhibitory Concentrations (MIC)

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 2 |

The compound showed a notably low MIC against MRSA, indicating its potential as an effective antibacterial agent in treating resistant infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. The compound demonstrated significant cytotoxic effects, leading to apoptosis in a dose-dependent manner.

Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

Mechanistic studies revealed that the compound induces cell cycle arrest at the G2/M phase and inhibits tubulin polymerization, similar to colchicine . This mechanism suggests its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. In vivo studies indicated that it significantly reduces pro-inflammatory cytokines such as IL-1β and TNF-α, showcasing its therapeutic potential in inflammatory conditions.

In Vivo Efficacy

| Treatment Dose (mg/kg) | IL-1β Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 50 | 55.6 | 62 |

| 100 | 67.34 | Not specified |

These findings suggest that the compound could serve as a safer alternative to conventional anti-inflammatory drugs like dexamethasone .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various indole derivatives, including this compound, against clinical isolates of MRSA and other resistant strains, highlighting its superior activity compared to standard antibiotics .

- Anticancer Mechanism : Research demonstrated that this compound effectively induces apoptosis in cancer cells through mitochondrial pathways and caspase activation, making it a candidate for further development in cancer therapy .

- Inflammation Model : In animal models of inflammation induced by Complete Freund's Adjuvant (CFA), the compound showed significant reduction in paw edema and cytokine levels, supporting its role as an anti-inflammatory agent .

Q & A

Q. Basic: What are the common synthetic routes for preparing N'-(1H-indol-3-ylmethylene)-2-thiophenecarbohydrazide?

Methodological Answer :

The compound is typically synthesized via condensation reactions between indole-3-carbaldehyde derivatives and thiophenecarbohydrazide. For example:

- Procedure : Reacting 1H-indole-3-carbaldehyde with 2-thiophenecarbohydrazide in ethanol under reflux (2–4 hours) with catalytic acetic acid yields the hydrazone product. Crystallization from ethanol/DMF (9:1) provides pure crystals .

- Key Controls : Monitor reaction progress using TLC, and confirm purity via melting point analysis and NMR spectroscopy .

Q. Basic: How is the structural characterization of this compound performed?

Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between indole and thiophene moieties are critical for confirming stereochemistry .

- Spectroscopy :

Q. Basic: What biological activities have been reported for this compound?

Methodological Answer :

- Antiplatelet Activity : Derivatives inhibit arachidonic acid-induced platelet aggregation (IC₅₀: 2–10 µM) via COX-1 suppression, tested using human platelet-rich plasma .

- Anticonvulsant Activity : In MES (maximal electroshock) models, analogues reduce seizure duration (ED₅₀: 15–30 mg/kg) with lower neurotoxicity than phenytoin .

- Glucagon Receptor Antagonism : Substituted derivatives (e.g., tetramethylbenzyl variants) show sub-nanomolar binding affinity (KB: 380 pM) in rat hepatocyte assays .

Q. Advanced: How do structural modifications influence its pharmacological activity?

Methodological Answer :

- Steric Effects : Bulky substituents (e.g., 2,3,5,6-tetramethylbenzyl) at the indole N–1 position reduce antiplatelet activity due to steric hindrance at the COX-1 active site .

- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) on the thiophene ring enhance glucagon receptor binding by stabilizing charge-transfer interactions .

- Bioisosteric Replacement : Replacing thiophene with phenyl groups decreases anticonvulsant efficacy, highlighting the role of sulfur in blood-brain barrier penetration .

Q. Advanced: How to resolve discrepancies between computational and experimental structural data?

Methodological Answer :

- Case Study : Optimized DFT bond lengths (e.g., C–H: 0.98 Å) may deviate from SCXRD values (0.95 Å) due to solvent effects or crystal packing. Validate using hybrid functionals (e.g., B3LYP-D3) with dispersion corrections .

- Mitigation : Cross-validate computational models with spectroscopic data (e.g., NOESY for spatial proximity) and refine using SHELXL .

Q. Advanced: What experimental designs are critical for pharmacological evaluation?

Methodological Answer :

- Dose-Response Curves : Use 3–5 log concentrations in triplicate to calculate IC₅₀/ED₅₀ values. For example, antiplatelet assays require pre-incubation with arachidonic acid (1 mM) for 5 minutes before aggregation measurement .

- Toxicity Screening : Assess neurotoxicity via rotarod tests in mice (doses 30–100 mg/kg) and compare to phenytoin .

Q. Advanced: What challenges arise in crystallographic studies of this compound?

Methodological Answer :

- Twinned Crystals : Use SHELXD for structure solution and refine with SHELXL (R-factor < 5%). High-resolution data (d-spacing < 0.8 Å) minimizes model bias .

- Disorder : Partial occupancy of flexible hydrazone moieties requires TLS (translation-libration-screw) refinement and constraints on thermal parameters .

Properties

Molecular Formula |

C14H11N3OS |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]thiophene-2-carboxamide |

InChI |

InChI=1S/C14H11N3OS/c18-14(13-6-3-7-19-13)17-16-9-10-8-15-12-5-2-1-4-11(10)12/h1-9,15H,(H,17,18)/b16-9+ |

InChI Key |

FMKAYIUNMIHSEK-CXUHLZMHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CS3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CS3 |

solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.